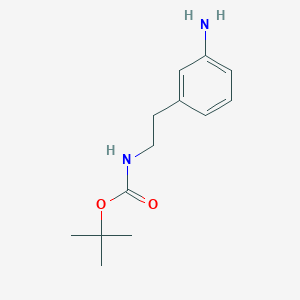

tert-Butyl 3-aminophenethylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(3-aminophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUHXMSAHNAMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627502 | |

| Record name | tert-Butyl [2-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180079-94-1 | |

| Record name | tert-Butyl [2-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3-aminophenethylcarbamate CAS number and properties

Executive Summary

tert-Butyl 3-aminophenethylcarbamate (CAS 180079-94-1) is a high-value bifunctional building block extensively utilized in medicinal chemistry and chemical biology. Characterized by an orthogonal protection scheme, it features a free aromatic amine (aniline) and a tert-butyloxycarbonyl (Boc)-protected aliphatic amine.

This structural duality allows researchers to selectively functionalize the aromatic amine—typically via reductive amination, acylation, or sulfonylation—while maintaining the integrity of the aliphatic amine for subsequent deprotection and coupling. It is a critical "linker" scaffold in the synthesis of Proteolysis Targeting Chimeras (PROTACs), peptidomimetics, and fragment-based drug discovery (FBDD) libraries.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers

| Property | Detail |

| Common Name | tert-Butyl 3-aminophenethylcarbamate |

| IUPAC Name | tert-butyl N-[2-(3-aminophenyl)ethyl]carbamate |

| Synonyms | N-Boc-3-aminophenethylamine; [2-(3-Aminophenyl)ethyl]carbamic acid tert-butyl ester |

| CAS Number | 180079-94-1 |

| MDL Number | MFCD05663960 |

| SMILES | CC(C)(C)OC(=O)NCCc1cccc(N)c1 |

| InChIKey | QZEKBDHFLADZKW-UHFFFAOYSA-N (Note: Isomeric/salt forms may vary) |

Physical Properties

| Property | Data |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Physical State | Off-white to light yellow solid (or viscous oil depending on purity/polymorph) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~4.0 (Aniline), ~12.7 (Carbamate NH) |

| Boiling Point (Pred.) | ~400°C (Decomposes prior to boiling at atm pressure) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthetic Methodology

The synthesis of tert-Butyl 3-aminophenethylcarbamate typically follows a robust two-step sequence starting from commercially available 3-nitrophenethylamine . This route avoids the selectivity issues associated with protecting a diamine.

Protocol Overview

-

Step 1: Chemoselective Protection The aliphatic amine of 3-nitrophenethylamine is protected using Di-tert-butyl dicarbonate (Boc₂O). The nitro group remains unaffected.

-

Step 2: Nitro Reduction The nitro group is reduced to the aniline using catalytic hydrogenation or metal-mediated reduction (Fe/HCl or Zn/AcOH), yielding the final product.

Detailed Experimental Workflow

Note: All reactions must be performed in a fume hood.

Step 1: Boc-Protection

-

Dissolve 3-nitrophenethylamine hydrochloride (1.0 eq) in DCM/Water (1:1) or Dioxane/Water.

-

Add Base (Et₃N or Na₂CO₃, 2.5 eq) to free the amine.

-

Add Boc₂O (1.1 eq) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4–12 hours.

-

Workup: Extract with DCM, wash with brine, dry over Na₂SO₄. Concentrate to yield tert-butyl (3-nitrophenethyl)carbamate.

Step 2: Hydrogenation (Pd/C Method)

-

Dissolve the nitro-intermediate in MeOH or EtOH.

-

Add 10% Pd/C (10 wt% loading).

-

Atmosphere: Stir under H₂ balloon (1 atm) or hydrogenator (30 psi) for 2–6 hours.

-

Filtration: Filter through a Celite pad to remove catalyst.

-

Purification: Concentrate filtrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) if necessary.

Synthesis Pathway Diagram

Figure 1: Two-step synthetic route from 3-nitrophenethylamine.

Reactivity & Applications in Drug Design

Orthogonal Reactivity Profile

The compound's utility stems from the differential reactivity of its two nitrogen centers.

-

Site A (Aniline): A soft nucleophile reactive toward isocyanates, sulfonyl chlorides, and aldehydes (reductive amination). It is not reactive toward standard Boc-deprotection conditions.

-

Site B (Boc-Amine): Chemically inert to basic and nucleophilic conditions but sensitive to strong acids (TFA, HCl).

Application Workflows

-

PROTAC Linker Synthesis: Used to connect an E3 ligase ligand (e.g., Thalidomide derivatives via the aniline) to a target protein ligand. The phenethyl chain provides optimal spatial separation.

-

Urea/Thiourea Scaffolds: Reaction of the aniline with isocyanates generates urea derivatives with high H-bond donor capability.

Reactivity Logic Diagram

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Handling, Safety, and Stability

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood.

Stability & Storage

-

Oxidation Sensitivity: The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon).

-

Temperature: Store refrigerated (2–8°C) to prevent slow degradation.

-

Shelf Life: ~2 years if stored correctly in sealed, light-resistant containers.

References

-

Sigma-Aldrich. tert-butyl N-[2-(3-aminophenyl)ethyl]carbamate Product Sheet. Retrieved from (Search CAS 180079-94-1).

-

PubChem. Compound Summary: tert-butyl N-[2-(3-aminophenyl)ethyl]carbamate. National Library of Medicine. Retrieved from .

-

Lead Sciences. Product Analysis: tert-Butyl 3-aminophenethylcarbamate. Retrieved from .

-

BenchChem. Technical Guide: Boc-protected Diamines in Drug Discovery. Retrieved from .

-

BroadPharm. PEG and Linker Technologies for PROTAC Synthesis. Retrieved from .

(Note: While specific CAS-linked URLs are dynamic, the identifiers provided (CAS 180079-94-1) are the definitive keys for sourcing and verification in chemical databases.)

Sources

Structural Elucidation and Analytical Characterization of tert-Butyl 3-aminophenethylcarbamate

Executive Summary

The precise structural characterization of tert-butyl 3-aminophenethylcarbamate (CAS: Generic Scaffold Reference) is critical in medicinal chemistry, where it serves as a bifunctional linker or "privileged scaffold." This molecule contains three distinct chemical environments: a labile Boc-protected amine, a flexible ethyl linker, and a meta-substituted aniline core.

This guide moves beyond basic spectral matching, providing a first-principles approach to elucidation. It focuses on distinguishing the meta-substitution pattern from ortho/para isomers and validating the integrity of the carbamate moiety, which is prone to thermal and acidic degradation.

Structural Deconstruction & Synthetic Context

Before analytical verification, one must understand the connectivity and potential impurities derived from synthesis (typically reduction of 3-nitrophenethylcarbamates or Boc-protection of 3-aminophenethylamine).

Molecular Formula:

-

Fragment A (The Mask): tert-Butoxycarbonyl (Boc) group.[2]

-

Fragment B (The Linker): Ethyl chain (

). -

Fragment C (The Core): 1,3-Disubstituted Benzene (Meta-aniline).

Mass Spectrometry: The Gatekeeper

High-Resolution Mass Spectrometry (HRMS) in ESI+ mode is the first line of defense. However, the Boc group introduces specific challenges regarding in-source fragmentation.

Fragmentation Mechanics

Boc groups are thermally unstable and acid-sensitive. In standard ESI conditions, you may observe a diminished parent ion.

-

Parent Ion:

m/z (Expected base peak in soft ionization). -

Diagnostic Fragment 1 (t-Butyl Cation Loss):

m/z. -

Diagnostic Fragment 2 (Full Deprotection):

m/z (Corresponds to the free 3-aminophenethylamine).

Critical Protocol Note: If the spectrum is dominated by m/z 137, do not assume the sample is deprotected. Lower the Cone Voltage or Fragmentor Voltage (e.g., from 30V to 10V) and lower the desolvation temperature to preserve the labile carbamate.

NMR Spectroscopy: The Triad of Confirmation

Nuclear Magnetic Resonance (NMR) provides the definitive proof of structure. The challenge lies in proving the meta substitution and the connectivity of the ethyl chain.

Proton ( H) NMR Strategy

Solvent Selection: DMSO-

-

Reason: It slows proton exchange, allowing observation of the labile carbamate

and the aniline

Predicted Chemical Shift Table (

H in DMSO-

)

| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Note |

| Boc-CH3 | Aliphatic | 1.38 - 1.42 | Singlet (s) | 9H | - | Sharp, intense singlet. |

| Linker | 3.10 - 3.20 | Quartet/Multiplet | 2H | ~6-7 | Couples with NH and | |

| Linker | 2.55 - 2.65 | Triplet (t) | 2H | ~7 | Overlaps with DMSO solvent peak sometimes. | |

| Ar-H2 | Aromatic | 6.35 - 6.45 | Singlet (broad) | 1H | ~2 (meta) | Isolated between substituents. |

| Ar-H4/H6 | Aromatic | 6.40 - 6.50 | Doublet (d) | 2H | ~7.5 (ortho) | Often overlap; look for roof effect. |

| Ar-H5 | Aromatic | 6.90 - 7.00 | Triplet (t) | 1H | ~7.5 | The "top" of the meta spin system. |

| Carbamate NH | Amide | 6.80 - 7.10 | Broad Triplet | 1H | ~5-6 | Disappears on |

| Aniline NH2 | Amine | 4.90 - 5.10 | Broad Singlet | 2H | - | Exchangeable; shift varies with conc. |

Distinguishing Isomers (The Meta-Pattern)

The aromatic region (6.3 – 7.0 ppm) distinguishes this from the para or ortho isomers.

-

Meta (1,3): 1 Singlet (H2), 2 Doublets (H4, H6), 1 Triplet (H5).[3]

-

Para (1,4): 2 Doublets (symmetric AA'BB' system).

-

Ortho (1,2): Complex multiplet (ABCD system), usually shifts further downfield due to steric compression.

Carbon ( C) NMR Key Signals

-

Carbamate Carbonyl: ~155.8 ppm (Distinctive low-field signal).

-

Quaternary t-Butyl: ~77-79 ppm.

-

t-Butyl Methyls: ~28.5 ppm (Intense signal).

-

Aromatic C-N: ~148 ppm (C-NH2) and ~140 ppm (C-Alkyl).

Advanced Verification: 2D NMR Workflow

To rigorously prove the ethyl chain is attached to the ring (and not, for example, on the nitrogen), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Logic Pathway

-

Correlation A: The Boc-CH3 protons (1.4 ppm) must correlate to the Carbamate Carbonyl (156 ppm).

-

Correlation B: The Linker

-CH2 (3.1 ppm) must correlate to the Carbamate Carbonyl (156 ppm). This proves the Boc is on the chain, not the ring. -

Correlation C: The Linker

-CH2 (2.6 ppm) must correlate to Ar-C1 (Quaternary aromatic, ~140 ppm) and Ar-C2/C6 . This anchors the chain to the benzene ring.

Visualization: Structural Elucidation Logic

The following diagram illustrates the logical dependencies required to confirm the structure using the "Triad of Confirmation."

Caption: Logic flow for the structural validation of tert-Butyl 3-aminophenethylcarbamate, moving from mass identification to connectivity verification.

Standard Operating Procedure (SOP) for Verification

Materials

-

Solvent: DMSO-

(99.9% D) + 0.03% TMS (Tetramethylsilane). -

Instrument: 400 MHz NMR or higher.

-

Reference Standard: Residual DMSO quintet centered at 2.50 ppm.

Step-by-Step Protocol

-

Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-

. Ensure the solution is clear; filter if cloudy (salts interfere with shimming). -

Acquisition (1H):

-

Set relaxation delay (

) to -

Scans: 16 to 32.[4]

-

-

Processing:

-

Phase correction: Manual.

-

Baseline correction: Polynomial (Bernstein).

-

Referencing: Set TMS to 0.00 ppm or residual DMSO to 2.50 ppm.

-

-

Integration Check (Self-Validation):

-

Calibrate the Boc singlet (1.4 ppm) to 9.00 .

-

Check Aromatic region (6.3-7.0 ppm). Total integral must sum to 4.00 (

). -

Check Ethyl linker (2.5-3.2 ppm). Total integral must sum to 4.00 .

-

Pass Criteria: If Boc integral is < 8.5 relative to aromatics, the Boc group may be partially degraded (check MS).

-

-

D2O Exchange (Optional but Recommended):

-

Add 1 drop

to the tube. Shake. -

Re-run 1H NMR.

-

Result: The broad singlet at ~5.0 ppm (

) and broad triplet at ~7.0 ppm (Carbamate NH) should vanish.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10775412, tert-Butyl N-[(3-aminophenyl)methyl]carbamate (Structural analog for spectral comparison). Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for identifying DMSO/Water peaks). Available at: [Link]

Sources

Technical Guide: Solubility & Handling of tert-Butyl 3-aminophenethylcarbamate

This guide serves as an authoritative technical reference for the solubility, physicochemical properties, and handling of tert-Butyl 3-aminophenethylcarbamate (CAS 180079-94-1).[1][2] It is designed for researchers requiring precise data for organic synthesis, analytical method development, and biological assay preparation.[2]

Chemical Identity & Physicochemical Profile

tert-Butyl 3-aminophenethylcarbamate is a bifunctional building block featuring a reactive primary aniline and a Boc-protected primary amine linked by an ethyl chain.[1][2] Its solubility behavior is governed by the competition between the lipophilic tert-butyl/phenyl groups and the polar carbamate/aniline moieties.[1][2]

Core Identifiers

| Property | Detail |

| CAS Number | 180079-94-1 |

| IUPAC Name | tert-butyl N-[2-(3-aminophenyl)ethyl]carbamate |

| Synonyms | N-Boc-3-aminophenethylamine; 3-(2-Boc-aminoethyl)aniline |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Physical State | Off-white to light yellow solid |

| Predicted LogP | ~2.2 – 2.3 (Moderately Lipophilic) |

| pKa (Aniline) | ~4.0 – 5.0 (Conjugate acid) |

Structural Analysis

The molecule consists of three distinct zones affecting solvation:

-

Lipophilic Domain: The tert-butyl group and the phenyl ring drive solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1][2]

-

H-Bonding Domain: The carbamate (-NH-CO-O-) and the free aniline (-NH₂) act as hydrogen bond donors/acceptors, facilitating solubility in polar aprotic solvents (DMSO, DMF) and alcohols.[1][2]

-

Lability: The Boc group is acid-sensitive, while the aniline is oxidation-sensitive (prone to browning upon air exposure).[1][2]

Solubility Profile & Solvent Selection

The following solubility data is synthesized from physicochemical principles of Boc-protected anilines and specific compound reports.

Solubility Matrix

| Solvent Class | Solvent | Solubility Rating | Saturation Est. (25°C) | Application Notes |

| Polar Aprotic | DMSO | High | >50 mg/mL | Ideal for biological stock solutions and cryostorage.[1][2] |

| Polar Aprotic | DMF | High | >50 mg/mL | Preferred for coupling reactions (e.g., amide bond formation).[1][2] |

| Chlorinated | DCM | High | >100 mg/mL | Standard solvent for synthesis and liquid-liquid extraction.[1][2] |

| Esters | Ethyl Acetate | High | >50 mg/mL | Excellent for work-up and silica gel chromatography.[1][2] |

| Alcohols | Methanol/Ethanol | Moderate-High | >20 mg/mL | Good for transfers; avoid if ester transesterification is a risk (rare with Boc).[1][2] |

| Ethers | THF | High | >50 mg/mL | Suitable for reduction reactions or anhydrous coupling.[1][2] |

| Aqueous | Water (pH 7) | Insoluble | <0.1 mg/mL | Requires organic co-solvent or pH adjustment (pH < 4).[1][2] |

| Hydrocarbons | Hexanes/Heptane | Low | <1 mg/mL | Used as an anti-solvent for precipitation/crystallization.[1][2] |

Solubility Decision Tree

Figure 1: Decision logic for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution (DMSO)

Target: Biological assays or long-term storage.[1][2]

-

Calculate: For 10 mg of compound (MW 236.31), required DMSO volume is:

Practical approach: Dissolve 10 mg in 4.23 mL DMSO.[2] -

Weighing: Weigh the solid into a glass vial (avoid plastic if using for LC-MS due to leachables).

-

Dissolution: Add DMSO. Vortex for 30 seconds.[2] The solid should dissolve rapidly at room temperature.[2]

-

Storage: Aliquot into amber vials to protect the aniline from light oxidation. Store at -20°C.

Protocol B: Boc-Deprotection (TFA Method)

Target: Generation of the free diamine (3-aminophenethylamine).[1][2]

-

Dissolve: Dissolve 1.0 eq of tert-Butyl 3-aminophenethylcarbamate in DCM (0.1 M concentration).

-

Acidify: Add Trifluoroacetic acid (TFA) dropwise to a final ratio of 1:4 (TFA:DCM) or 1:1 depending on kinetics required.

-

Monitor: Stir at Room Temperature (RT). Monitor by TLC (stain with Ninhydrin; Boc-amine is faint, free amine is deep purple/red) or LC-MS.[1][2] Reaction typically complete in 1–2 hours.[2]

-

Workup: Evaporate volatiles under reduced pressure. The product will be the TFA salt.[2]

Protocol C: Handling "Oiling Out"

If the compound forms an oil during purification (common with Boc-anilines):

-

Dissolve the crude oil in a minimum amount of DCM.[2]

-

Add Hexanes or Diethyl Ether dropwise until cloudy.

-

Scratch the inner wall of the flask with a glass rod or add a seed crystal.[2]

-

Cool to 4°C or -20°C to induce crystallization.

Stability & Troubleshooting

| Issue | Cause | Solution |

| Color Change (Yellowing) | Oxidation of the aniline (-NH₂) group.[1][2] | Purify via silica plug (EtOAc/Hex).[2] Store under Nitrogen/Argon in the dark. |

| Precipitation in Aqueous Buffer | Hydrophobicity (LogP ~2.3).[1][2] | Ensure DMSO concentration is <1% final.[2] Use a carrier like cyclodextrin if higher conc. is needed.[2] |

| Decomposition | Acidic impurities in solvent (e.g., old CDCl₃).[1][2] | Use neutralized solvents (pass through basic alumina) or store solid with desiccants.[2] |

Reactivity Pathway Diagram

Figure 2: Primary reaction pathways: Orthogonal reactivity allows selective modification of the aniline or removal of the Boc group.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10775412, tert-butyl N-[(3-aminophenyl)methyl]carbamate (Structural Analog).[1][2] Retrieved January 31, 2026 from [Link][2]

-

Angene Chemical (2025). Safety Data Sheet: Carbamic acid, N-[2-(3-aminophenyl)ethyl]-, 1,1-dimethylethyl ester.[1][2][3] Retrieved January 31, 2026 from [Link][2]

-

Mazina, J. et al. (2022). "The influence of organic solvents on phenylethylamines in capillary zone electrophoresis."[2] Journal of Chromatography A, 1677, 463169.[2] (Demonstrates solubility/interaction of phenethylamines in MeOH/DMSO). Retrieved from [Link]

Sources

stability of tert-Butyl 3-aminophenethylcarbamate under acidic and basic conditions

An In-depth Technical Guide to the Stability of tert-Butyl 3-aminophenethylcarbamate under Acidic and Basic Conditions

Authored by: A Senior Application Scientist

Abstract

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical stability of intermediates is paramount for the successful design and execution of synthetic routes and the formulation of active pharmaceutical ingredients (APIs). Tert-butyl 3-aminophenethylcarbamate is a key building block in medicinal chemistry, valued for its bifunctional nature, which incorporates both a nucleophilic primary amine and a protected secondary amine. The lability and stability of the tert-butoxycarbonyl (Boc) protecting group under various pH conditions dictate its handling, reaction compatibility, and deprotection strategies. This guide provides an in-depth analysis of the stability of tert-butyl 3-aminophenethylcarbamate, focusing on the mechanistic underpinnings of its degradation in acidic media and its resilience in basic environments. We present field-proven experimental protocols for stability assessment, analytical methodologies for monitoring degradation, and visual diagrams to elucidate key chemical transformations and workflows.

The Strategic Importance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis. Its popularity stems from a favorable combination of properties: it is easily introduced, robust under a wide range of non-acidic conditions, and can be removed under relatively mild acidic conditions.[1][2] This stability profile allows for selective chemical transformations at other sites of a complex molecule. In the context of tert-butyl 3-aminophenethylcarbamate, the Boc group masks the secondary amine, allowing for selective reactions at the primary aromatic amine. The predictable cleavage of the Boc group is a critical step in many synthetic pathways.

High-Level Stability Profile

The stability of tert-butyl 3-aminophenethylcarbamate is fundamentally governed by the chemical nature of the Boc group.[3] The following table provides a summary of its stability under different pH conditions.

| Condition | Stability | Primary Degradation Pathway |

| Acidic (pH < 4) | Unstable / Labile | Acid-catalyzed hydrolysis (deprotection) to yield 3-aminophenethylamine, isobutylene, and carbon dioxide.[3] |

| Neutral (pH ~7) | Generally Stable | Minimal degradation is expected under typical ambient conditions. |

| Basic (pH > 9) | Generally Stable | The Boc group is robust and stable towards most nucleophiles and bases.[4] Minimal degradation is expected under typical basic conditions.[3] |

The Mechanism of Acid-Catalyzed Degradation (Deprotection)

The defining characteristic of the Boc group is its lability in the presence of acid.[5] This is not a flaw but a designed feature that allows for its selective removal. The process is a facile, acid-catalyzed hydrolysis that proceeds through a specific and well-understood mechanism.[1][6]

Causality of the Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate.[1][6] This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent bonds. The subsequent and critical step is the cleavage of the tert-butyl-oxygen bond to form a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][7] The formation of this stabilized carbocation is the thermodynamic driving force for the cleavage. The resulting carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide gas and the free amine.[1] In the acidic medium, the newly liberated amine is protonated to form its corresponding salt.[6]

A potential complication in this process is the electrophilic nature of the intermediary tert-butyl cation.[7] This cation can react with nucleophilic sites within the substrate molecule, leading to unwanted by-products. To mitigate this risk, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[1]

Visualization of Acid-Catalyzed Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.

Stability Under Basic Conditions

A key advantage of the Boc group, enabling its use in orthogonal protection strategies, is its high stability under basic and nucleophilic conditions.[4] Tert-butyl 3-aminophenethylcarbamate is therefore expected to be highly stable in basic solutions.

Causality of Stability: While carbamates can undergo base-catalyzed hydrolysis, the reaction is significantly hindered for the Boc group.[8][9] This stability arises from two main factors:

-

Steric Hindrance: The bulky tert-butyl group sterically shields the electrophilic carbonyl carbon from nucleophilic attack by hydroxide ions or other bases.

-

Electronic Effects: The electron-donating nature of the tert-butoxy group reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.

Under typical basic conditions (e.g., NaOH, K2CO3, or amines like triethylamine at room temperature or moderate heat), the rate of hydrolysis is negligible.[3][4] Only under very harsh conditions, such as refluxing with strong bases, might slow degradation be observed, though this is outside the scope of normal synthetic and formulation procedures.[10]

Visualization of Base-Catalyzed Hydrolysis

Caption: General mechanism for base-catalyzed carbamate hydrolysis.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

To empirically validate the stability profile, a forced degradation study is essential.[3][11] This involves subjecting the compound to stress conditions harsher than those it would typically encounter during manufacturing or storage to identify potential degradation pathways and develop stability-indicating analytical methods.[12]

Methodology

-

Stock Solution Preparation: Prepare a stock solution of tert-Butyl 3-aminophenethylcarbamate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate samples at 60°C.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate samples at 60°C.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Incubate samples at 60°C.

-

Control Sample: To 1 mL of the stock solution, add 1 mL of the solvent used for the stock solution. Keep at 4°C.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).[13]

-

Sample Quenching:

-

For acidic samples, neutralize the aliquot with an equivalent amount of 1 M NaOH.

-

For basic samples, neutralize the aliquot with an equivalent amount of 1 M HCl.

-

Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

-

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

Visualization of Forced Degradation Workflow

Caption: Workflow for a forced degradation stability study.

Stability-Indicating Analytical Method

The cornerstone of a stability study is a validated analytical method capable of separating the intact parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Example HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating." LC-MS can be used in parallel to identify the mass of any degradation products, confirming the structures of 3-aminophenethylamine from acidic degradation.

Conclusion

Tert-butyl 3-aminophenethylcarbamate exhibits a predictable and highly useful stability profile, characterized by its pronounced lability under acidic conditions and its robustness in basic media. The acid-catalyzed deprotection is a mechanistically well-defined process that is fundamental to its application in multi-step synthesis. Conversely, its stability to bases allows for a wide range of chemical transformations to be performed without compromising the integrity of the protected amine. For professionals in drug development, this understanding is not merely academic; it is a practical necessity that informs process development, formulation strategies, and the establishment of appropriate storage conditions to ensure the quality and efficacy of the final pharmaceutical product.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection Reagent Guides. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Arote, N. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063-25069. Available at: [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

- World Health Organization. (2018). Annex 10: Guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. (General principles reflected in stability testing).

-

ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

ResearchGate. Mechanism of base-induced hydrolysis of carbamates. Available at: [Link]

-

PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

-

Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 24-33. Available at: [Link]

-

Egypt Ministry of Health and Population. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

-

Clemson University. Kinetics of Carbaryl Hydrolysis. Available at: [Link]

-

ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

tert-Butyl 3-aminophenethylcarbamate derivatives and their potential uses

Technical Whitepaper: Strategic Utility of tert-Butyl 3-aminophenethylcarbamate Scaffolds in Medicinal Chemistry

Abstract This technical guide examines the structural and synthetic utility of tert-butyl 3-aminophenethylcarbamate (CAS 147678-54-4), a bifunctional molecular scaffold critical in the development of kinase inhibitors, GPCR ligands, and macrocyclic therapeutics. Characterized by an orthogonal protection strategy—featuring a free aromatic amine for immediate functionalization and a Boc-protected aliphatic amine for downstream elaboration—this intermediate enables high-precision fragment-based drug discovery (FBDD). We analyze its synthesis, physicochemical properties, and application in targeting MST3 kinases and TLR8 receptors, providing validated protocols for researchers.

Structural Analysis & Chemical Logic

The utility of tert-butyl 3-aminophenethylcarbamate lies in its chemoselective asymmetry . It possesses two distinct nitrogen centers with vastly different electronic and steric environments:

-

The Aromatic Amine (C3-Aniline):

-

Reactivity: Nucleophilic but less basic (pKa ~4-5) than the aliphatic amine.

-

Role: Serves as the primary "hinge-binding" motif in kinase inhibitors or the attachment point for aromatic heterocycles via Buchwald-Hartwig aminations or SNAr reactions.

-

Positioning: The meta (3-position) substitution provides a non-linear geometry, often crucial for inducing conformational changes in receptor binding pockets (e.g., "Type II" kinase inhibition).

-

-

The Aliphatic Amine (Protected):

Chemo-Orthogonality: The Boc group is stable to basic conditions and catalytic hydrogenation, allowing the aromatic nitro precursor to be reduced to the aniline without affecting the aliphatic protection. This is the cornerstone of its scalable synthesis.

Validated Synthetic Pathways

To ensure high purity and scalability, we recommend the Nitro-Reduction Route over the selective protection of the diamine. Direct protection of 3-aminophenethylamine often yields mixtures of mono- and di-protected species due to the higher nucleophilicity of the aliphatic amine.

Pathway Logic (Causality):

-

Step 1 (Boc Protection): We start with 2-(3-nitrophenyl)ethylamine hydrochloride. The aliphatic amine is protected first. The nitro group acts as an "internal protecting group" for the aniline.

-

Step 2 (Hydrogenation): The nitro group is reduced to the aniline using Pd/C and H2. The Boc group remains intact under neutral hydrogenation conditions.

Figure 1: The "Nitro-Reduction" synthetic pathway ensures regiospecificity by utilizing the nitro group as a latent amine.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-aminophenethylcarbamate

Self-Validating System: This protocol includes checkpoints for TLC and NMR to ensure intermediate fidelity.

Materials:

-

2-(3-Nitrophenyl)ethylamine hydrochloride (10.0 g, 49.3 mmol)

-

Di-tert-butyl dicarbonate (Boc2O) (11.8 g, 54.2 mmol)

-

Triethylamine (Et3N) (15.0 g, 148 mmol)

-

Dichloromethane (DCM), Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C)

Step 1: Boc-Protection [1][2][3][4][5]

-

Suspend 2-(3-nitrophenyl)ethylamine HCl in DCM (100 mL) at 0°C.

-

Add Et3N dropwise. The suspension will clear as the free base is liberated.

-

Add Boc2O (dissolved in 20 mL DCM) dropwise over 30 minutes. Why: Controls exotherm and prevents bis-protection.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Validation Point: TLC (Hexane/EtOAc 2:1) should show disappearance of baseline starting material and appearance of a non-polar spot (Rf ~0.6).

-

Wash with 1M HCl (removes unreacted amine), sat. NaHCO3, and brine. Dry (MgSO4) and concentrate to yield the nitro-intermediate as a yellow oil/solid.

Step 2: Nitro Reduction

-

Dissolve the nitro-intermediate in MeOH (150 mL).

-

Add 10% Pd/C (1.0 g, 10 wt%). Safety: Add catalyst under inert atmosphere (N2) to prevent ignition of methanol vapors.

-

Stir under H2 atmosphere (balloon pressure is sufficient) for 12-16 hours at RT.

-

Validation Point: TLC will show a shift to a slightly more polar spot (amine) that stains red/purple with Ninhydrin (indicative of free aniline, though Boc-amine also stains, the aniline is distinct).

-

Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient) may be required if minor impurities exist.

Yield: Typically 85-95% over two steps. Characterization (1H NMR, 400 MHz, CDCl3): δ 7.10 (t, 1H), 6.60 (d, 1H), 6.55 (s, 1H), 6.52 (d, 1H), 4.60 (br s, 1H, NH-Boc), 3.65 (br s, 2H, NH2), 3.35 (m, 2H), 2.70 (t, 2H), 1.44 (s, 9H).

Case Studies & Applications

The versatility of this scaffold is demonstrated in high-impact medicinal chemistry campaigns.[2]

Case Study 1: MST3 Kinase Inhibitors (Macrocyclization)

In the development of selective inhibitors for MST3 (Mammalian Sterile 20-like kinase 3), researchers utilized tert-butyl 3-aminophenethylcarbamate to construct pyrazole-based macrocycles [1].

-

Mechanism: The aromatic amine was coupled to a pyrazole core.[6] Subsequent deprotection of the Boc group allowed for an intramolecular reaction (macrocyclization) to constrain the molecule, improving selectivity against the closely related MST4.

-

Outcome: The resulting macrocycle (e.g., JA310) showed high cellular potency (EC50 = 106 nM) and kinome-wide selectivity.[7]

Case Study 2: TLR8 Agonists

In the synthesis of benzazepine dicarboxamide derivatives for immunotherapy, this scaffold was used to introduce a phenethyl spacer [2].

-

Role: The scaffold acted as a linker, positioning the benzazepine core in the correct orientation within the Toll-like Receptor 8 (TLR8) binding pocket. The ethyl chain provides flexibility, while the 3-amino attachment ensures correct dihedral angles relative to the central heterocycle.

Downstream Derivatization Logic

The following diagram illustrates how this single intermediate serves as a "Hub" for divergent library synthesis.

Figure 2: Divergent synthesis strategy. The aromatic amine is typically functionalized first (Red nodes) to define the pharmacophore, followed by Boc-deprotection (Green node) to modulate physicochemical properties.

Quantitative Comparison of Linker Properties

When selecting a linker for drug design, the 3-aminophenethyl scaffold offers distinct advantages over shorter (benzyl) or longer (propyl) analogs.

| Property | 3-Aminobenzyl (1 Carbon) | 3-Aminophenethyl (2 Carbons) | 3-Aminopropylphenyl (3 Carbons) |

| Rotational Freedom | Restricted | Optimal Balance | High (Entropic penalty) |

| Lipophilicity (cLogP) | Lower | Moderate | Higher |

| Metabolic Stability | Benzylic oxidation risk | Stable | Potential for metabolic soft spots |

| Primary Use | Rigid alignment | Pocket extension / Solubilizing | Long-range reach |

References

-

Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Source: bioRxiv / ResearchGate URL:[Link][8][9]

- Benzazepine dicarboxamide compounds. (Patent Application WO2017/021385)

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI (Int. J. Mol. Sci.) URL:[Link][4][6][9][10]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: NIH / ACS Omega URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. reddit.com [reddit.com]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

Strategic Synthesis of tert-Butyl 3-aminophenethylcarbamate: A Comparative Technical Review

Executive Summary

tert-Butyl 3-aminophenethylcarbamate (CAS: 167440-84-4) serves as a critical bifunctional linker in modern medicinal chemistry. Its structure—comprising an acid-labile aliphatic carbamate (Boc) and a free aromatic amine (aniline)—enables orthogonal deprotection strategies essential for the synthesis of PROTACs (Proteolysis Targeting Chimeras), peptidomimetics, and antibody-drug conjugates (ADCs).

This guide critically evaluates the synthetic architecture for this molecule. Unlike generic protocols, we focus on the chemoselective differentiation of the two nitrogen centers. We present two primary routes: the Nitro-Reduction Pathway (Route A) , prioritized for high-purity GMP applications, and the Direct Selective Protection Pathway (Route B) , optimized for rapid, high-throughput discovery.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the effective differentiation of the nitrogen atoms. The target molecule contains two nucleophilic centers with distinct pKa values:

-

Aliphatic Amine (Ethylamine chain): pKa ~10.5 (High nucleophilicity).

-

Aromatic Amine (Aniline): pKa ~4.6 (Lower nucleophilicity).

The retrosynthetic logic dictates that the aliphatic amine must be protected before the aniline is exposed or while the aniline precursor (nitro group) is inert.

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection showing the Robust Nitro Route (Solid) vs. the Direct Route (Dashed).

Route A: The Nitro-Reduction Pathway (The Gold Standard)

This route is the industry standard for scalability and purity. It relies on the chemical inertness of the nitro group during the Boc-protection step, eliminating the risk of di-protection or wrong-isomer formation.

Mechanistic Workflow

-

Step 1: Chemoselective Protection. 3-Nitrophenethylamine is treated with Di-tert-butyl dicarbonate (Boc₂O). Since the nitro group is non-nucleophilic, the reaction is exclusively regioselective for the aliphatic amine.

-

Step 2: Catalytic Hydrogenation. The nitro group is reduced to the aniline using Pd/C. The Boc group is stable to hydrogenolysis (unlike Cbz or Bn groups), ensuring the protecting group remains intact.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-nitrophenethylcarbamate

-

Reagents: 3-Nitrophenethylamine HCl (1.0 equiv), Boc₂O (1.1 equiv), Triethylamine (TEA, 2.5 equiv).

-

Solvent: Dichloromethane (DCM) or THF.

-

Procedure:

-

Suspend 3-Nitrophenethylamine HCl (10.0 g, 49.3 mmol) in DCM (100 mL) at 0°C.

-

Add TEA (17.2 mL, 123 mmol) dropwise. The suspension will clear as the free amine is liberated.

-

Add a solution of Boc₂O (11.8 g, 54.2 mmol) in DCM (20 mL) dropwise over 30 minutes. Critical: Maintain temp < 5°C to prevent exotherms.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Self-Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting amine (polar, stays at baseline) should disappear; the product (Rf ~0.5) appears.[1]

-

Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

-

Yield: Expect 90-95% as a pale yellow solid/oil.

-

Step 2: Hydrogenation to tert-Butyl 3-aminophenethylcarbamate

-

Reagents: tert-Butyl 3-nitrophenethylcarbamate (from Step 1), 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1 atm).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Dissolve the nitro compound (12.0 g) in MeOH (120 mL).

-

Safety: Under Argon flow, carefully add 10% Pd/C (0.6 g). Caution: Dry Pd/C is pyrophoric in methanol vapors.

-

Purge the flask with H₂ gas (balloon pressure is sufficient) three times.

-

Stir vigorously at RT for 6–12 hours.

-

Self-Validation: Monitor by LC-MS. Look for the disappearance of the Nitro peak (M+H) and appearance of the Aniline peak (M-16+2 = M-14 mass shift).

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate.

-

Purification: Recrystallization from Hexane/EtOAc or flash chromatography if necessary.

-

Route B: Direct Selective Protection (The High-Throughput Route)

If 3-aminophenethylamine is available, a direct protection strategy is faster but requires strict kinetic control.

The Selectivity Challenge

The aliphatic amine is more basic (pKa ~10) than the aniline (pKa ~4.6). However, the aniline is still nucleophilic. If Boc₂O is added too quickly or at high temperatures, you will obtain a mixture of:

-

Mono-protected aliphatic (Desired)

-

Mono-protected aromatic (Undesired)

-

Di-protected (Bis-Boc)

Protocol for Kinetic Selectivity

-

Principle: Exploit the higher nucleophilicity of the aliphatic amine at low temperatures.

-

Conditions:

-

Dissolve 3-aminophenethylamine (1.0 equiv) in DCM at -10°C .

-

Add Boc₂O (0.95 equiv—slight deficit is crucial) in DCM very slowly (over 1 hour).

-

No Base: Do not add TEA or DIPEA initially. The aliphatic amine acts as its own base.

-

Quench: Immediately quench with water once Boc₂O is consumed.

-

Comparative Analysis & Data Summary

The following table summarizes the trade-offs between the two routes to assist in decision-making.

| Feature | Route A (Nitro-Reduction) | Route B (Direct Protection) |

| Starting Material | 3-Nitrophenethylamine HCl | 3-Aminophenethylamine |

| Step Count | 2 Steps | 1 Step |

| Regioselectivity | 100% (Chemically enforced) | ~85-90% (Kinetically controlled) |

| Scalability | High (Kg scale feasible) | Moderate (Cooling limits scale) |

| Purification | Simple (Extraction/Crystallization) | Difficult (Separating isomers) |

| Overall Yield | ~85% | ~60-70% |

| Safety Profile | Hydrogenation risks (Fire) | Standard handling |

Process Visualization

Workflow Diagram

Figure 2: Comparative workflow of the Nitro-Reduction pathway vs. Direct Protection.

References

-

BenchChem. (2025).[2] The Versatile Role of tert-Butyl (3-aminopropyl)carbamate. Retrieved from 2

-

Organic Chemistry Portal. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. Retrieved from 3

-

Organic Syntheses. (2011). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, Vol. 88, p. 212. Retrieved from 4

-

PubChem. (2025).[1] tert-butyl N-[(3-aminophenyl)methyl]carbamate Compound Summary. Retrieved from 1[1]

-

ResearchGate. (2025). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from 5

Sources

- 1. tert-butyl N-((3-aminophenyl)methyl)carbamate | C12H18N2O2 | CID 10775412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Strategic Use of tert-Butyl 3-aminophenethylcarbamate in PROTAC Linker Synthesis

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that hijacks the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy, influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[5][6]

The design and synthesis of PROTACs often require a modular approach, necessitating building blocks that offer synthetic flexibility and control.[3][7] Tert-Butyl 3-aminophenethylcarbamate is an exemplary building block for this purpose. Its structure, featuring a semi-rigid phenethyl core, a reactive aromatic amine, and a Boc-protected aliphatic amine, provides an orthogonal handle for sequential, controlled conjugation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this versatile molecule in the synthesis of PROTAC linkers, complete with detailed protocols and scientific rationale.

Part 1: The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI's surface.[9] The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, thereby eliminating the protein from the cell.[10] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[8]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 2: The Strategic Advantage of tert-Butyl 3-aminophenethylcarbamate

The choice of linker building block is a critical decision in PROTAC design. While simple polyethylene glycol (PEG) and alkyl chains are common, they can lead to molecules with high flexibility and undesirable physicochemical properties.[3] Tert-Butyl 3-aminophenethylcarbamate offers several distinct advantages:

-

Orthogonal Reactivity : The core value of this building block lies in its two distinct amine functionalities. The aromatic amine at the 3-position of the phenyl ring is moderately nucleophilic, making it suitable for reactions like amide bond formation or nucleophilic aromatic substitution (SNAr).[3] The aliphatic amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to a wide range of reaction conditions but can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), revealing a highly nucleophilic primary amine for the second conjugation step.[11][12] This orthogonality is the key to a controlled, stepwise synthesis.

-

Structural Pre-organization : Unlike purely aliphatic linkers, the phenethyl core provides a degree of conformational rigidity. This can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more potent and selective PROTACs.[13]

-

Tunable Physicochemical Properties : The aromatic ring provides a scaffold that can be further modified if necessary, while the overall structure contributes to a balance of hydrophobicity and polarity that can be beneficial for cell permeability.

Part 3: Synthetic Workflow and Protocols

The synthesis of a PROTAC using tert-Butyl 3-aminophenethylcarbamate typically follows a two-stage conjugation strategy. This workflow leverages the orthogonal nature of the Boc-protected amine and the free aromatic amine.

Caption: Orthogonal synthetic workflow for PROTAC assembly.

Protocol 1: Conjugation to an E3 Ligase Ligand via the Aromatic Amine

This protocol describes the coupling of the free aromatic amine of the building block with a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of pomalidomide.

Materials:

-

tert-Butyl 3-aminophenethylcarbamate

-

E3 Ligase Ligand with a terminal carboxylic acid (e.g., Pomalidomide-linker-COOH) (1.0 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the E3 ligase ligand-COOH (1.0 eq) and tert-Butyl 3-aminophenethylcarbamate (1.1 eq) in anhydrous DMF.

-

Activator Addition: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature. The formation of the activated ester is often accompanied by a slight color change.

-

Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize any acidic species and drive the reaction forward.[10]

-

Reaction: Stir the reaction at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Look for the disappearance of the starting material masses and the appearance of the expected product mass [M+H]+.

-

Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x). The LiCl washes are particularly effective at removing residual DMF.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired E3-Linker(Boc) intermediate.

Protocol 2: Boc Deprotection and Final Conjugation to POI Ligand

This protocol details the removal of the Boc protecting group, followed by the final amide coupling to a POI ligand.

Materials:

-

E3-Linker(Boc) Intermediate from Protocol 1 (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

POI Ligand with a terminal carboxylic acid (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

Step A: Boc Deprotection

-

Reaction Setup: Dissolve the E3-Linker(Boc) intermediate in a solution of 20-50% TFA in DCM.

-

Deprotection: Stir the solution at room temperature for 1-2 hours. The progress can be monitored by LC-MS, observing the disappearance of the starting material and the appearance of the deprotected product, which will have a mass difference of -100.12 Da.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene (3x) can help remove residual TFA. The resulting product is typically the TFA salt of the deprotected amine (Intermediate 2). This crude salt is often used directly in the next step without further purification.

Step B: Final Amide Coupling

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 5 minutes.

-

Addition of Deprotected Amine: Dissolve the crude E3-Linker-NH₂ TFA salt from Step A in a minimal amount of anhydrous DMF and add it to the activated POI ligand solution.

-

Base Addition: Add DIPEA (3.0-4.0 eq) dropwise. Sufficient base is required to neutralize both the TFA salt and the acid generated during the coupling reaction.

-

Reaction & Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS for the formation of the final PROTAC product.

-

Work-up and Purification: Perform an aqueous work-up as described in Protocol 1. Purify the final PROTAC molecule using preparative reverse-phase HPLC (RP-HPLC) to achieve high purity. Lyophilize the pure fractions to obtain the final product as a solid.

Part 4: Data and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediates and the final PROTAC.

| Step | Product | Typical Yield (%) | Purity Target (LC-MS) | Key Characterization |

| Protocol 1 | E3-Linker(Boc) Intermediate | 60 - 85% | >95% | LC-MS (m/z), ¹H NMR |

| Protocol 2A | E3-Linker-NH₂ Intermediate | >95% (crude) | - | LC-MS (m/z confirmation) |

| Protocol 2B | Final PROTAC | 30 - 60% | >98% | High-Res MS (HRMS), ¹H & ¹³C NMR, RP-HPLC |

Conclusion

Tert-Butyl 3-aminophenethylcarbamate is a highly valuable and strategic building block for the synthesis of PROTACs. Its inherent orthogonal reactivity allows for a controlled, stepwise assembly process, which is critical for constructing these complex bifunctional molecules.[11][14] The semi-rigid phenethyl core offers a rational design element to potentially enhance ternary complex stability, moving beyond the empirical "trial-and-error" approach often associated with purely flexible linkers.[3][9] The protocols outlined in this guide provide a robust framework for researchers to leverage this building block, accelerating the development of novel and effective protein degraders.

References

- tert-Butyl (7-aminoheptyl)

- Synthesis of PROTACs Using an m-PEG3-SH Linker: Applic

- Overview of PROTAC Linkers: Types and Design. BOC Sciences.

- Applications of tert-Butyl (3-aminopropyl)

- PROTAC Linkers. CD Bioparticles.

- What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.

- PROTAC Synthesis Kits for Targeted Protein Degrad

- Building Blocks and Linkers for PROTAC Synthesis. Enamine.

- Current strategies for the design of PROTAC linkers: a critical review.

- Wh

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.

- Overview of PROTAC Linkers. ChemPep.

- Linkers for Linkerology. Enamine.

- Emphasizing General Trends in PROTAC Pharmacokinetics for their R

- The Strategic Application of Boc-Protected Linkers in Bioconjug

- Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis.

- Protein Degrader Building Blocks. Sigma-Aldrich.

- Current strategies for the design of PROTAC linkers: a critical review.

- Boc Solid Phase Peptide Synthesis. ChemPep.

Sources

- 1. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 2. 蛋白降解剂合成砌块 [sigmaaldrich.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Linkers for Linkerology - Enamine [enamine.net]

- 8. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 9. explorationpub.com [explorationpub.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chempep.com [chempep.com]

- 13. chempep.com [chempep.com]

- 14. benchchem.com [benchchem.com]

Application Notes & Protocols: tert-Butyl 3-aminophenethylcarbamate as a Versatile Linker in Bioconjugation

Introduction: The Pivotal Role of Linkers in Modern Bioconjugates

In the landscape of advanced therapeutics and diagnostics, the covalent linkage of disparate molecular entities—a protein to a small molecule, an antibody to a payload—is a foundational technology. Antibody-Drug Conjugates (ADCs), for instance, are a testament to the power of this approach, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][2] The success of such constructs is critically dependent on the chemical linker that bridges the biomolecule and its partner.[][4] An ideal linker must not only form a stable conjugate that can withstand systemic circulation but also permit the controlled release or presentation of the attached molecule at the site of action.[1][5]

This guide introduces tert-Butyl 3-aminophenethylcarbamate , a heterobifunctional linker distinguished by its unique orthogonal reactivity. Possessing two distinct amine functionalities—a nucleophilic aromatic amine and a temporarily masked aliphatic amine—this linker enables a highly controlled, sequential approach to bioconjugation. The aromatic amine provides a reactive handle for initial conjugation, while the tert-butyloxycarbonyl (Boc) protected amine offers a latent functional group that can be unmasked in a subsequent, deliberate step. This staged reactivity is invaluable for synthesizing complex, well-defined bioconjugates, minimizing side reactions and simplifying purification.

Herein, we provide a comprehensive overview of the principles governing the use of tert-Butyl 3-aminophenethylcarbamate, detailed protocols for its application, and expert insights into the characterization and troubleshooting of the resulting conjugates.

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity and reactivity of the linker.

| Property | Value | Source/Note |

| Chemical Name | tert-butyl N-[2-(3-aminophenyl)ethyl]carbamate | IUPAC Nomenclature |

| Molecular Formula | C₁₃H₂₀N₂O₂ | - |

| Molecular Weight | 236.31 g/mol | [6] |

| Appearance | Off-white to pale yellow solid or oil | General observation for similar compounds |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, Methanol) | [7] |

| Storage | Store at 2-8°C under inert gas. Protect from light and moisture. | Standard practice for amine-containing reagents |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Due to the presence of a primary amine, the compound may be sensitive to oxidation. Store under argon or nitrogen and use promptly after opening.

Core Principle: The Orthogonal Reactivity of tert-Butyl 3-aminophenethylcarbamate

The utility of this linker is rooted in the differential reactivity of its two amine groups. The aromatic amine on the phenyl ring is moderately nucleophilic and readily available for reaction, while the aliphatic amine is rendered unreactive by the presence of the acid-labile Boc protecting group.[8] This creates a powerful system for sequential conjugation.

Stage 1: The Aromatic Amine as a Nucleophilic Handle

The primary aromatic amine serves as the initial point of conjugation. It can be targeted by a variety of amine-reactive electrophiles to form highly stable covalent bonds.[9] The most common application involves reaction with an N-hydroxysuccinimide (NHS) ester-activated carboxylic acid to form a robust amide bond.[9][10] This reaction is the cornerstone of conjugating molecules bearing a carboxyl group, such as small-molecule drugs or fluorescent dyes.

Stage 2: The Latent Aliphatic Amine

The Boc group is a well-established protecting group in organic synthesis, known for its stability to a wide range of reaction conditions, including those used for amide bond formation.[11] However, it can be efficiently and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[12] This deprotection step quantitatively reveals a primary aliphatic amine, which is significantly more nucleophilic than the initial aromatic amine, providing a fresh, highly reactive site for a second conjugation event.

This two-stage mechanism is illustrated below.

Caption: Experimental workflow for ADC synthesis.

Part 1: Synthesis of Amine-Reactive Payload

Objective: To covalently attach a carboxylated payload to the linker and deprotect the aliphatic amine, preparing it for protein conjugation.

Materials:

-

Payload with a carboxylic acid functional group

-

tert-Butyl 3-aminophenethylcarbamate

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Reaction vials, magnetic stirrer, and stir bars

-

Reverse-phase HPLC for purification

Protocol:

Step 1: Activation of Payload Carboxylic Acid The causality behind this step is to convert the relatively unreactive carboxylic acid into a highly reactive NHS ester, which is susceptible to nucleophilic attack by the linker's aromatic amine. [13][14]NHS is used to stabilize the intermediate, improving reaction efficiency, especially in the presence of any residual water.

-

Dissolve the carboxylated payload (1.0 eq) in anhydrous DMF to a final concentration of 10-20 mg/mL.

-

Add NHS (1.5 eq) and EDC (1.5 eq) to the solution.

-

Stir the reaction mixture under an argon or nitrogen atmosphere at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

Step 2: Conjugation of Activated Payload to Linker

-

In a separate vial, dissolve tert-Butyl 3-aminophenethylcarbamate (1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the linker solution to the activated payload mixture from Step 1.

-

Add DIPEA (2.0 eq) to act as a non-nucleophilic base, scavenging the HCl produced and driving the reaction forward.

-

Stir the reaction at room temperature for 12-18 hours. Monitor progress via LC-MS.

Step 3: Boc Deprotection This step must be performed in an anhydrous environment to prevent side reactions. TFA is a strong acid that efficiently cleaves the Boc group, liberating the primary aliphatic amine.[12]

-

Once the conjugation is complete, remove the DMF solvent under reduced pressure (vacuum).

-

Re-dissolve the crude residue in DCM (approx. 10 volumes).

-

Add TFA (20-30% v/v in DCM) to the solution.

-

Stir at room temperature for 1-3 hours. Monitor the removal of the Boc group by LC-MS.

-

Upon completion, carefully neutralize the excess TFA with a base like DIPEA or remove it by co-evaporation with a solvent like toluene.

-

Purify the final amine-reactive payload-linker construct using reverse-phase HPLC. Lyophilize the pure fractions to obtain a stable powder.

Part 2: Conjugation to Antibody

Objective: To conjugate the amine-reactive payload-linker construct to surface-exposed lysine residues on an antibody.

Materials:

-

Antibody of interest (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Amine-reactive payload-linker construct (from Part 1)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 8.0-8.5

-

Size Exclusion Chromatography (SEC) system for purification

Protocol:

Step 1: Antibody Preparation

-

If necessary, perform a buffer exchange to transfer the antibody into a conjugation-compatible buffer (e.g., PBS, pH 8.0-8.5). Amine-reactive conjugations are more efficient at a slightly alkaline pH where the lysine side chains are deprotonated and thus more nucleophilic. [10]2. Adjust the antibody concentration to 5-10 mg/mL.

Step 2: Conjugation Reaction The desired Drug-to-Antibody Ratio (DAR) is controlled by adjusting the molar excess of the payload-linker construct relative to the antibody. This is a critical parameter that impacts both efficacy and potential toxicity.

-

Dissolve the amine-reactive payload-linker construct in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

Slowly add the desired molar excess (e.g., 5-10 fold excess for a target DAR of 4) of the payload-linker stock solution to the stirring antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction at 4°C or room temperature for 2-4 hours with gentle mixing.

Step 3: Purification of the Antibody-Drug Conjugate Purification is essential to remove unreacted payload-linker and any aggregates, ensuring a safe and effective final product.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or lysine) to react with any remaining activated payload.

-

Purify the ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25 or Superdex 200) with a suitable buffer (e.g., PBS, pH 7.4).

-

Collect fractions corresponding to the high molecular weight ADC peak, which will elute first.

Validation and Characterization of the Final Bioconjugate

A self-validating protocol requires rigorous characterization of the final product.

| Technique | Purpose & Rationale |

| Mass Spectrometry (ESI-MS/MALDI-TOF) | Confirms the covalent attachment of the payload-linker and allows for the precise determination of the Drug-to-Antibody Ratio (DAR) by measuring the mass increase. |

| UV-Vis Spectroscopy | Measures protein concentration (A280) and can be used to estimate DAR if the payload has a distinct absorbance wavelength, using the Beer-Lambert law. |

| Hydrophobic Interaction Chromatography (HIC) | Separates antibody species based on their hydrophobicity. Since each conjugated payload adds hydrophobicity, HIC can resolve species with different DARs (DAR=0, 2, 4, etc.), providing a distribution profile. |

| Size Exclusion Chromatography (SEC) | Assesses the purity and aggregation state of the final ADC. A successful conjugate should elute as a single, sharp peak with minimal high molecular weight aggregates. |

| SDS-PAGE (Reduced & Non-reduced) | Confirms conjugation by showing a mass shift in the antibody bands. Under reducing conditions, shifts in the heavy and light chains can indicate the location of conjugation. |

| Binding Assay (ELISA or SPR) | Validates that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Payload-Linker Yield | - Incomplete activation of the payload (degraded EDC/NHS).- Hydrolysis of the NHS ester.- Suboptimal pH for the first conjugation. | - Use fresh, high-quality EDC and NHS.- Ensure all solvents are anhydrous.- Add a non-nucleophilic base (DIPEA) to maintain optimal pH. |

| Incomplete Boc Deprotection | - Insufficient reaction time or TFA concentration.- Presence of acid-scavenging impurities. | - Increase TFA concentration to 30-50% or extend reaction time.- Monitor the reaction closely with LC-MS.- Ensure the starting material is pure. |

| Low DAR in Final ADC | - Hydrolysis of the amine-reactive payload.- Insufficient molar excess of payload-linker.- Suboptimal pH for antibody conjugation. | - Use the purified amine-reactive payload immediately or store it desiccated at -20°C.- Increase the molar excess of the payload-linker in the reaction.- Ensure the conjugation buffer pH is between 8.0 and 8.5. |

| Antibody Aggregation | - High final DAR increases hydrophobicity.- Excessive organic co-solvent (DMSO).- Harsh reaction conditions (e.g., high temperature). | - Target a lower DAR by reducing the molar excess of the payload-linker.- Keep the final DMSO concentration below 10%.- Perform the conjugation at 4°C. |

| Loss of Antibody Binding Affinity | - Conjugation at or near the antigen-binding site (paratopes). | - This linker primarily targets lysines, which are usually distributed across the antibody surface. If affinity is lost, it suggests a critical lysine was modified. Consider site-specific conjugation technologies as an alternative. |

References

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

-

MDPI. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Retrieved from [Link]

-

YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

YouTube. (2025). Mitigating ADC Toxicities With Linker-Payload Design.... Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-((3-aminophenyl)methyl)carbamate. Retrieved from [Link]

-

NIH. (2013). β-Eliminative releasable linkers adapted for bioconjugation of macromolecules to phenols. Retrieved from [Link]

-

NIH. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

-

NIH. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved from [Link]

-

ChemRxiv. (n.d.). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody- Drug Conjugates. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. Retrieved from [Link]

-

NJ Bio, Inc. (n.d.). Payloads and Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

-

ACS Publications. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Retrieved from [Link]

-

ACS Publications. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Retrieved from [Link]

-

Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

- Google Patents. (n.d.). CN105813653A - Methylene carbamate linkers for use with target-drug conjugates.

-

ResearchGate. (n.d.). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates | Request PDF. Retrieved from [Link]

-

YouTube. (2018). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates. Retrieved from [Link]

-

NIH. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). [2-(4-Aminophenyl)-ethyl]-carbamic acid tert-butyl ester. Retrieved from [Link]

Sources

- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 4. veranova.com [veranova.com]

- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [2-(4-Aminophenyl)-ethyl]-carbamic acid tert-butyl ester | C13H20 N2 O2 - BuyersGuideChem [buyersguidechem.com]

- 7. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]